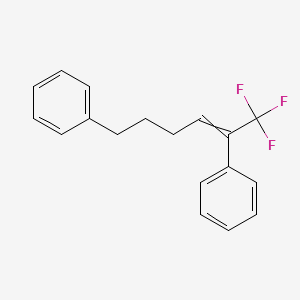![molecular formula C9H9Br B14218843 2-Bromo-5,6-dimethylidenebicyclo[2.2.1]hept-2-ene CAS No. 524741-57-9](/img/structure/B14218843.png)
2-Bromo-5,6-dimethylidenebicyclo[2.2.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5,6-dimethylidenebicyclo[221]hept-2-ene is a bicyclic compound with a unique structure that includes a bromine atom and two methylidene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6-dimethylidenebicyclo[2.2.1]hept-2-ene typically involves the bromination of 5,6-dimethylidenebicyclo[2.2.1]hept-2-ene. This reaction can be carried out using bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5,6-dimethylidenebicyclo[2.2.1]hept-2-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbon by removing the bromine atom.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Aplicaciones Científicas De Investigación
2-Bromo-5,6-dimethylidenebicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Polymer Chemistry: Used as a monomer in ring-opening metathesis polymerization (ROMP) to produce high-molecular-weight polymers with specific properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: Potential use in the development of advanced materials with unique mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5,6-dimethylidenebicyclo[2.2.1]hept-2-ene in chemical reactions involves the reactivity of the bromine atom and the double bonds. The bromine atom can participate in nucleophilic substitution reactions, while the double bonds can undergo addition reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dibromobicyclo[2.2.1]hept-2-ene: Similar structure but with two bromine atoms instead of one.
2,7-Dibromo-5,5-dimethyl-3,6-diphenylbicyclo[2.2.1]hept-2-ene: Contains additional phenyl groups and bromine atoms.
Uniqueness
2-Bromo-5,6-dimethylidenebicyclo[22
Propiedades
Número CAS |
524741-57-9 |
|---|---|
Fórmula molecular |
C9H9Br |
Peso molecular |
197.07 g/mol |
Nombre IUPAC |
2-bromo-5,6-dimethylidenebicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C9H9Br/c1-5-6(2)8-3-7(5)4-9(8)10/h4,7-8H,1-3H2 |
Clave InChI |
RLCFJRDZBPOOMR-UHFFFAOYSA-N |
SMILES canónico |
C=C1C2CC(C1=C)C(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14218770.png)
![[(2S,6R)-6-(9H-Purin-9-yl)morpholin-2-yl]methanol](/img/structure/B14218774.png)

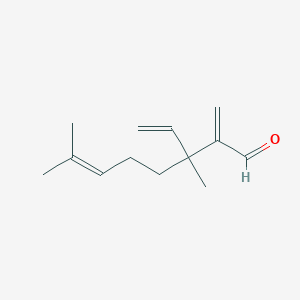
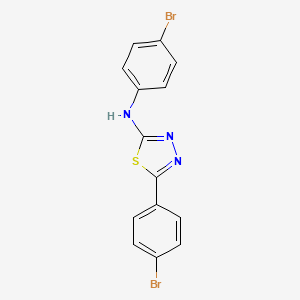
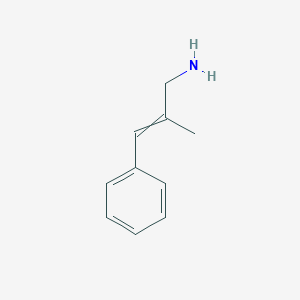

![9-Phenylpyrido[2,3-g]quinoline-4,5,10(1H)-trione](/img/structure/B14218817.png)
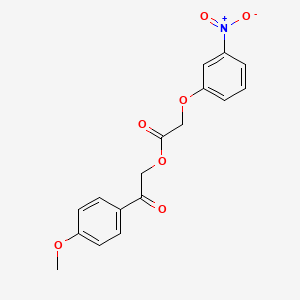
![1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14218824.png)
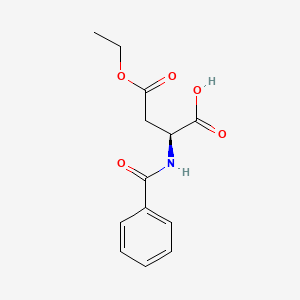
![2-Ethyl-4-methyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14218839.png)
![2-(2,5-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14218842.png)
